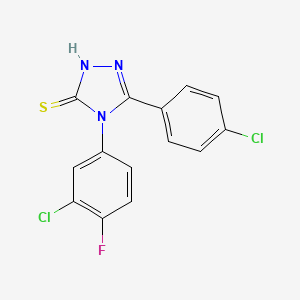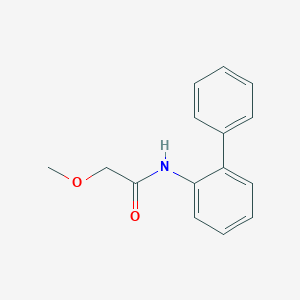![molecular formula C18H14O5 B5789620 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Coumarin-6, is a fluorescent dye that has been extensively used in scientific research. It is a member of the coumarin family of compounds, which are known for their diverse biological activities. Coumarin-6 has been used in a variety of applications, including as a fluorescent probe for imaging, as a marker for cellular uptake studies, and as a tracer for drug delivery systems.
作用機序
The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is based on its fluorescent properties. When excited with light of a certain wavelength, this compound emits light at a longer wavelength. This property allows it to be used as a fluorescent probe for imaging, as well as a marker for various biological processes. The exact mechanism of action of this compound in biological systems is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has been used in a variety of biological systems without causing any significant adverse effects. However, the long-term effects of this compound on biological systems are still unclear. Further studies are needed to determine the potential biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the major advantages of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is its unique fluorescent properties, which make it an ideal probe for imaging and marker for various biological processes. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, one of the limitations of this compound is its potential toxicity at high concentrations. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects.
将来の方向性
There are many potential future directions for the use of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one in scientific research. One area of interest is the development of new drug delivery systems using this compound as a tracer. This compound could also be used to study the mechanisms of various biological processes, including protein-protein interactions and enzyme activity. Further studies are needed to determine the potential applications of this compound in these areas.
Conclusion:
In conclusion, this compound is a fluorescent dye that has been extensively used in scientific research. It has unique properties that make it an ideal probe for imaging and marker for various biological processes. Its potential applications in drug delivery systems and the study of biological processes make it an area of interest for future research. However, careful consideration should be given to its potential toxicity at high concentrations.
合成法
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one can be synthesized using a variety of methods. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxyphenacyl bromide in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography. Other methods include the reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxyphenacyl chloride or 4-methoxyphenylacetic acid.
科学的研究の応用
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for imaging in various biological systems, including cells, tissues, and organisms. This compound has been used to study cellular uptake and localization, as well as to monitor drug delivery systems. It has also been used as a marker for various biological processes, including protein-protein interactions, enzyme activity, and membrane potential.
特性
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-14-6-2-12(3-7-14)16(19)11-22-15-8-4-13-5-9-18(20)23-17(13)10-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBQSZNJTOCNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)

![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)
![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)
![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)



